molecular formula C15H18F3NO2 B2920791 Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate CAS No. 2248301-13-3

Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No.: B2920791
CAS No.: 2248301-13-3
M. Wt: 301.309
InChI Key: PJSQNKLBZDKFQN-UHFFFAOYSA-N
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Description

Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate: is a complex organic compound characterized by its trifluoromethyl group and tert-butyl ester functionality. This compound belongs to the isoquinoline family, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide, while the tert-butyl ester group is usually added through esterification reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The isoquinoline core can be oxidized to form quinones.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Amines and other reduced forms.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties that are valuable in drug design and material science.

Biology: The biological activity of Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has been studied for its potential as a therapeutic agent. It has shown promise in modulating various biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential use in treating diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound is also used in the development of new materials and chemicals, leveraging its unique chemical properties for industrial applications.

Mechanism of Action

The mechanism by which Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 8-(trifluoromethyl)quinolin-3-yl)carbamate

  • Tert-butyl 8-(5-(trifluoromethyl)pyrimidin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Uniqueness: Tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate stands out due to its specific structural features, such as the tetrahydroisoquinoline core and the trifluoromethyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2/c1-14(2,3)21-13(20)11-8-19-7-10-9(11)5-4-6-12(10)15(16,17)18/h4-6,11,19H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSQNKLBZDKFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC2=C1C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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